molecular formula C6H11NO2 B555573 Pipecolic acid CAS No. 535-75-1

Pipecolic acid

Cat. No. B555573
CAS RN: 535-75-1
M. Wt: 129.16 g/mol
InChI Key: HXEACLLIILLPRG-UHFFFAOYSA-N
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Description

Pipecolic acid, also known as piperidine-2-carboxylic acid, is an organic compound with the formula HNC5H9CO2H . It is a carboxylic acid derivative of piperidine and, as such, an amino acid, although not one encoded genetically . Like many other α-amino acids, pipecolic acid is chiral, with the S-stereoisomer being more common .


Synthesis Analysis

The biosynthesis of Pipecolic acid starts from lysine . In Arabidopsis thaliana, the lysine aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) mediates the pathogen-induced accumulation of Pipecolic acid in inoculated and distal leaf tissue . The final product of the ALD1-catalyzed reaction is enaminic 2,3-dehydropipecolic acid (DP), whose formation involves consecutive transamination, cyclization, and isomerization steps .


Molecular Structure Analysis

The complex conformational space of the non-proteinogenic cyclic amino acid pipecolic acid has been explored in the gas phase for the first time . Solid pipecolic acid samples were vaporized by laser ablation and expanded in a supersonic jet where the rotational spectral signatures owing to nine different conformations were observed .


Chemical Reactions Analysis

Pipecolic acid can be analyzed using tandem mass spectrometry and stable isotope dilution gas chromatography/mass spectrometry . The amino acid analyzer approach has insufficient sensitivity .


Physical And Chemical Properties Analysis

Pipecolic acid is a colorless solid . It is a carboxylic acid derivative of piperidine and, as such, an amino acid, although not one encoded genetically . Like many other α-amino acids, pipecolic acid is chiral, with the S-stereoisomer being more common .

Scientific Research Applications

  • As an Organocatalyst and Substrate in Organic Synthesis : Pipecolic acid is recognized for its role as an organocatalyst and substrate in organic synthesis. This application is significant in the field of chiral synthesis, where asymmetric transformations are a frontier area of research. Pipecolic acid has opened new avenues in this domain (Mohapatra, S., Bhakta, S., Baral, N., & Nayak, S., 2015).

  • Enzymatic Synthesis for Pharmaceutical Purposes : Pipecolic acid's enantiomers play distinct roles in drug synthesis. The development of efficient methods for producing enantiopure pipecolic acid is crucial in pharmaceutical research. Enzymatic conversion techniques for changing the chirality of pipecolic acid have been explored, such as engineering Trypanosoma cruzi proline racemase for synthesizing D-pipecolic acid from L-pipecolic acid (Byun, S., Park, H., Joo, J., & Kim, Y. H., 2019).

  • In Microbial Secondary Metabolites : Pipecolic acid is a precursor in the biosynthesis of many microbial secondary metabolites, often critical for the biological activities of natural products with pharmaceutical applications. Understanding its biogenesis in microorganisms could lead to novel analogs of microbial natural products (He, M., 2006).

  • Role in Systemic Acquired Resistance in Plants : Pipecolic acid is involved in systemic acquired resistance in plants, playing a role in their immune responses against pathogens. This includes its role in the interactions between plants and microorganisms and as a constituent of bioactive molecules (Vranová, V., Lojková, L., Rejšek, K., & Formánek, P., 2013).

  • In Brain Metabolism and Neurological Function : Research has indicated the presence of pipecolic acid in the brain, especially in the cerebellum, diencephalon, and caudate nucleus, suggesting a potential role in neurological functions and brain metabolism (Kaśe, Y., Kataoka, M., Miyata, T., & Okano, Y., 1973).

  • In Metabolic Engineering for Chiral Drug Intermediates : Pipecolic acid is significant in the pharmaceutical industry as a chiral drug intermediate. Metabolic engineering strategies, like in Escherichia coli, have been developed for the overproduction of L-pipecolic acid from glucose, demonstrating its potential in the efficient production of chiral compounds containing piperidine rings (Ying, H., Tao, S., Wang, J., Ma, W., Chen, K., Wang, X., & Ouyang, P., 2017).

Safety And Hazards

Pipecolic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Understanding the biogenesis of pipecolic acid in microorganisms would be a significant step toward the mutasynthesis of novel analogs of choice . Identifying responsible biosynthetic genes for the numerous secondary metabolites isolated from endophytic fungi opens the opportunity to explore the genetic potential of producer strains to discover novel secondary metabolites and enhance secondary metabolite production by metabolic engineering resulting in novel and more affordable medicines and food additives .

properties

IUPAC Name

piperidine-2-carboxylic acid
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InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HXEACLLIILLPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate)
Record name Pipecolic acid
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DSSTOX Substance ID

DTXSID40862144
Record name 2-Piperidinecarboxylic acid
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Molecular Weight

129.16 g/mol
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Physical Description

Solid
Record name Pipecolic acid
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Solubility

314 mg/mL
Record name Pipecolic acid
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Product Name

Pipecolic acid

CAS RN

535-75-1, 3105-95-1, 4043-87-2
Record name Pipecolic acid
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Record name 2-Piperidinecarboxylic acid
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Record name DL-piperidine-2-carboxylic acid
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Melting Point

264 °C
Record name Pipecolic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pipecolic acid
Reactant of Route 2
Pipecolic acid
Reactant of Route 3
Pipecolic acid

Citations

For This Compound
16,300
Citations
V Vranova, L Lojkova, K Rejsek, P Formanek - Chirality, 2013 - Wiley Online Library
… From both enantiomers of pipecolic acid, natural synthesis of L-pipecolic acid as an intermediate in conversion of lysine was studied in most cases (Fig. 1). The most studied route of L-…
Number of citations: 47 onlinelibrary.wiley.com
M He - Journal of Industrial Microbiology and Biotechnology, 2006 - academic.oup.com
… Understanding the biogenesis of pipecolic acid in microorganisms would be a significant step … for pipecolic acid synthesis, especially those related to the origination of pipecolic acid …
Number of citations: 99 academic.oup.com
HP Broquist - Annual review of nutrition, 1991 - annualreviews.org
… pipecolic acid as a constituent of leguminous fruit and seeds (48). They isolated 800 mg of pipecolic acid … (as a trap) to a rat and isolated radioactive pipecolic acid of relatively high …
Number of citations: 72 www.annualreviews.org
M Hartmann, D Kim, F Bernsdorff… - Plant …, 2017 - academic.oup.com
The nonprotein amino acid pipecolic acid ( Pip ) regulates plant systemic acquired resistance and basal immunity to bacterial pathogen infection. In Arabidopsis (Arabidopsis thaliana), …
Number of citations: 123 academic.oup.com
A Meister, AN Radhakrishnan… - Journal of Biological …, 1957 - repository.ias.ac.in
… L-pipecolic acid by preparations of animal and plant tissues gives support to this hypothesis. That the reduction of PIP-2-CA to L-pipecolic acid … strongly favors pipecolic acid formation. …
Number of citations: 178 repository.ias.ac.in
C Wang, R Liu, GH Lim, L de Lorenzo, K Yu… - Science …, 2018 - science.org
Pipecolic acid (Pip), a non-proteinaceous product of lysine catabolism, is an important regulator of immunity in plants and humans alike. In plants, Pip accumulates upon pathogen …
Number of citations: 127 www.science.org
H Návarová, F Bernsdorff, AC Döring, J Zeier - The Plant Cell, 2012 - academic.oup.com
… Here, we report the identification of the non-protein amino acid pipecolic acid (Pip), a common Lys catabolite in plants and animals, as a critical regulator of inducible plant immunity. …
Number of citations: 595 academic.oup.com
YC Chen, EC Holmes, J Rajniak… - Proceedings of the …, 2018 - National Acad Sciences
… In this study, we show that N-hydroxy-pipecolic acid metabolites are mobile defense signals produced at the site of bacterial infection and establish and amplify defense in uninfected, …
Number of citations: 226 www.pnas.org
P Ding, D Rekhter, Y Ding, K Feussner, L Busta… - The Plant …, 2016 - academic.oup.com
Systemic acquired resistance (SAR) is an immune response induced in the distal parts of plants following defense activation in local tissue. Pipecolic acid (Pip) accumulation …
Number of citations: 138 academic.oup.com
YF Chang - Biochemical and biophysical research communications, 1976 - Elsevier
… authentic L-pipecolic acid in 0.02 M sodium barbital buffer, pH 8.6. When l~C-pipecolic acid, either … remained in pipecolic acid, whereas externally added Dpipecolic acid was readily …
Number of citations: 131 www.sciencedirect.com

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